![molecular formula C21H24ClN5O5S B12150354 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12150354.png)
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, a sulfanyl group, and multiple methoxy and chloro substituents, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group and subsequent functionalization with the amino, methoxy, and chloro substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups produces amines.
Scientific Research Applications
The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article provides a detailed overview of the applications of this compound, including its synthesis, biological properties, and potential therapeutic uses.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The specific compound in focus has been tested against various bacterial strains and fungi. Its mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.
Anticancer Potential
The triazole derivatives have shown promise as anticancer agents. Studies suggest that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. Its selective toxicity towards cancer cells while sparing normal cells makes it a candidate for further development as an anticancer drug.
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This could have implications for treating chronic inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, the compound was evaluated against a panel of pathogenic bacteria and fungi. The results demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Anticancer Activity
A recent investigation published in Cancer Research explored the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways.
Case Study 3: Inflammation Model
In an animal model of rheumatoid arthritis published in The Journal of Immunology, administration of the compound led to reduced joint swelling and lower levels of inflammatory markers compared to control groups. This suggests its potential utility in managing autoimmune conditions.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxyphenyl)acetamide
- **2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Biological Activity
The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide (CAS Number: 577999-55-4) is a member of the 1,2,4-triazole family known for its diverse biological activities. This article aims to synthesize current research findings regarding its pharmacological properties and biological activity.
Structure and Properties
The compound features a triazole ring, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of the trimethoxyphenyl group and the specific substitutions on the triazole and acetamide moieties enhance its potential bioactivity.
Antimicrobial Activity
-
Antibacterial Properties :
- Compounds containing the 1,2,4-triazole nucleus have demonstrated significant antibacterial activity against a range of pathogens. In particular, derivatives similar to the compound have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- For instance, a study reported that triazole-thione hybrids exhibited MIC values as low as 0.046 μM against MRSA, indicating strong antibacterial potential .
- Antifungal Activity :
Anticancer Activity
- Chemopreventive Effects :
- Mercapto-substituted 1,2,4-triazoles have been linked to anticancer properties. Studies have shown that certain derivatives can inhibit cell proliferation in various cancer lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 27.3 μM to 43.4 μM .
- The mechanism of action often involves the induction of apoptosis and inhibition of tumor cell migration.
Other Biological Activities
- Antiviral Activity :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design:
Structural Feature | Effect on Activity |
---|---|
Trimethoxy Group | Enhances lipophilicity and cellular uptake |
Sulfur Atom | Contributes to antimicrobial action |
Chloro Substitution | May increase potency against specific targets |
Case Studies
-
Case Study on Antibacterial Efficacy :
A study evaluating a series of triazole-thione compounds found that one particular derivative exhibited potent activity against Bacillus cereus with an MIC of 8 μg/mL, highlighting the potential of sulfur-containing triazoles in developing new antibiotics . -
Anticancer Screening :
In a screening of drug libraries for anticancer properties, compounds similar to the one discussed showed promising results against multicellular spheroids derived from human cancer cell lines, underscoring their potential in cancer therapy .
Properties
Molecular Formula |
C21H24ClN5O5S |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C21H24ClN5O5S/c1-11-6-14(15(29-2)9-13(11)22)24-18(28)10-33-21-26-25-20(27(21)23)12-7-16(30-3)19(32-5)17(8-12)31-4/h6-9H,10,23H2,1-5H3,(H,24,28) |
InChI Key |
XQYLOULSQOFOES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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